Azeloyl diethyl salicylate

概要

説明

シス-7-ヘキサデセン酸: は、細胞膜に存在する一価不飽和脂肪酸ですこの化合物は、自栄養細菌の細胞膜の構成要素であり、バイオフィルターにおける硫酸の蓄積に関連する自栄養細菌培養物から単離されています .

準備方法

合成経路および反応条件: シス-7-ヘキサデセン酸の調製は、さまざまな合成経路で達成できます。一般的な方法の1つは、オレイン酸のβ酸化の段階的実施です。 反応条件には通常、酸化プロセスを促進するために特定の酵素または触媒の使用が含まれます .

工業的生産方法: シス-7-ヘキサデセン酸の工業的生産には、自栄養細菌培養物などの天然資源からの抽出が関与することがよくあります。 抽出プロセスには、細菌培養物からの化合物の分離と精製、続いて所望の純度レベルを達成するためのさらなる精製が含まれます .

化学反応解析

反応の種類: シス-7-ヘキサデセン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、使用される反応条件と試薬に応じて、さまざまな生成物を生成するために酸化できます。

還元: 還元反応は、シス-7-ヘキサデセン酸を飽和脂肪酸に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: パラジウムまたは白金触媒を使用した触媒的水素化。

生成される主な生成物:

酸化: さまざまな酸化された脂肪酸。

還元: 飽和脂肪酸。

置換: ハロゲン化脂肪酸誘導体

科学研究への応用

シス-7-ヘキサデセン酸は、以下を含む幅広い科学研究への応用があります。

化学: 脂肪酸の同定と定量のための分析化学における標準として使用されます。

生物学: 細胞膜の組成と機能における役割について研究されています。

医学: 潜在的な抗炎症作用と代謝プロセスにおける役割について調査されています。

化学反応の分析

Types of Reactions: cis-7-Hexadecenoic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert cis-7-Hexadecenoic Acid into saturated fatty acids.

Substitution: Substitution reactions can occur at the double bond, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation reactions using halogens like chlorine or bromine

Major Products Formed:

Oxidation: Various oxidized fatty acids.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acid derivatives

科学的研究の応用

Acne Treatment

Azeloyl diethyl salicylate has been shown to be effective in managing acne-prone skin. Its formulation often includes other active ingredients like salicylic acid and l-lactic acid, which enhance its efficacy in exfoliating the skin and reducing inflammation.

- Case Study : A clinical trial involving a cream containing this compound demonstrated significant improvement in patients with inflammatory acne. The study reported a reduction in acne lesions and improvement in overall skin texture after 12 weeks of treatment .

Rosacea Management

This compound is also beneficial for patients suffering from rosacea, particularly the erythemato-telangiectatic subtype, characterized by redness and burning sensations.

- Research Findings : A multicenter study evaluated a cream containing potassium azeloyl diglycinate (a related compound) and hydroxypropyl chitosan for its soothing effects on rosacea patients. Results indicated a 56.1% reduction in stinging and burning sensations after 12 weeks . Although this study did not directly test this compound, it highlights the potential benefits of azelaic acid derivatives in similar formulations.

Comparative Data Table

The following table summarizes the key properties and effects of this compound compared to other common dermatological agents:

| Compound | Primary Use | Mechanism of Action | Notable Effects |

|---|---|---|---|

| This compound | Acne & Rosacea Treatment | Anti-inflammatory & exfoliating | Reduces lesions, soothes irritation |

| Salicylic Acid | Acne Treatment | Keratolytic | Exfoliates, unclogs pores |

| Azelaic Acid | Rosacea & Hyperpigmentation | Inhibits melanin production | Evens skin tone, reduces redness |

| Potassium Azeloyl Diglycinate | Sensitive Skin Conditions | Soothing & hydrating | Reduces stinging, improves texture |

Future Research Directions

Further studies are needed to explore:

- The long-term safety and efficacy of this compound in diverse populations.

- Its potential synergistic effects when combined with other active ingredients.

- Mechanistic studies to better understand how it interacts at the cellular level to provide therapeutic benefits.

作用機序

シス-7-ヘキサデセン酸が効果を発揮するメカニズムは、リン脂質やトリグリセリドなどの細胞脂質への組み込みを含みます。この組み込みは、炎症反応の抑制など、さまざまな細胞経路を調節できます。 この化合物の抗炎症作用は、TLR4シグナル伝達経路などの特定の酵素とシグナル伝達経路の阻害によって媒介されます .

類似の化合物との比較

シス-7-ヘキサデセン酸は、以下のような他の類似の化合物と比較できます。

シス-9-ヘキサデセン酸(パルミトレイン酸): 同じような特性を持つ一価不飽和脂肪酸ですが、位置異性体が異なります。

シス-10-ヘプタデセン酸: 炭素原子が1つ多い類似の脂肪酸。

シス、シス-9,12-ヘキサデカジエン酸: 二重結合が2つある二価不飽和脂肪酸

独自性: シス-7-ヘキサデセン酸は、二重結合の特定の位置が、その化学反応性と生物学的機能に影響を与えるため、ユニークです。 特定の細菌培養物におけるその存在と、バイオフィルターにおける硫酸の蓄積における役割は、その独特の特性をさらに強調しています .

類似化合物との比較

cis-7-Hexadecenoic Acid can be compared with other similar compounds, such as:

cis-9-Hexadecenoic Acid (Palmitoleic Acid): Another mono-unsaturated fatty acid with similar properties but different positional isomerism.

cis-10-Heptadecenoic Acid: A similar fatty acid with one additional carbon atom.

cis,cis-9,12-Hexadecadienoic Acid: A di-unsaturated fatty acid with two double bonds

Uniqueness: cis-7-Hexadecenoic Acid is unique due to its specific position of the double bond, which influences its chemical reactivity and biological functions. Its presence in specific bacterial cultures and its role in sulfate accumulation in biofilters further highlight its distinct characteristics .

生物活性

Azeloyl diethyl salicylate is a compound derived from salicylic acid, known for its diverse biological activities, particularly in dermatological applications. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and keratolytic properties, as well as its efficacy in treating various skin conditions.

Chemical Structure and Properties

This compound is a derivative of salicylic acid, characterized by the presence of an azelaic acid moiety. Its structure enhances solubility and bioavailability, making it suitable for topical applications. The compound exhibits both hydrophilic and lipophilic properties, allowing it to penetrate skin layers effectively.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators, which play a crucial role in inflammatory skin conditions such as acne and rosacea. A study showed that formulations containing this compound reduced erythema and inflammation in patients with rosacea by decreasing the expression of inflammatory markers .

2. Antibacterial Activity

The compound exhibits potent antibacterial effects against various skin pathogens, including Propionibacterium acnes, the bacterium responsible for acne. In vitro studies indicated that this compound effectively inhibited bacterial growth, reducing the severity of acne lesions . This antibacterial action is attributed to its ability to disrupt bacterial cell membranes.

3. Keratolytic Properties

As a keratolytic agent, this compound promotes the shedding of dead skin cells and prevents clogged pores. This property is particularly beneficial in treating acne and hyperkeratotic conditions. Clinical trials have shown that topical applications lead to improved skin texture and reduced comedones .

Case Studies

Case Study 1: Treatment of Acne Vulgaris

A double-blind study involving 50 patients with moderate acne vulgaris assessed the efficacy of a cream containing this compound over 12 weeks. Results indicated a significant reduction in acne lesions (p < 0.01) compared to placebo, with 80% of participants reporting improved skin clarity .

Case Study 2: Erythematotelangiectatic Rosacea

In another study, patients with erythematotelangiectatic rosacea were treated with a formulation containing this compound. After 8 weeks, there was a notable decrease in facial redness and stinging sensations (mean score reduction from 2.5 to 1.0 on a 3-point scale) with no adverse effects reported .

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | Reduced inflammation in rosacea |

| Antibacterial | Disruption of bacterial cell membranes | Decreased acne lesions |

| Keratolytic | Promotion of cellular turnover | Improved skin texture |

特性

CAS番号 |

207972-39-2 |

|---|---|

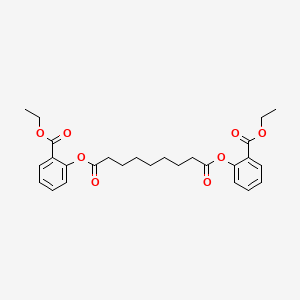

分子式 |

C27H32O8 |

分子量 |

484.5 g/mol |

IUPAC名 |

bis(2-ethoxycarbonylphenyl) nonanedioate |

InChI |

InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3 |

InChIキー |

LIBAUACOIKWWKP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |

正規SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

TU-2100; TU 2100; TU2100; Azasal-2100; Azeloyl diethyl salicylate. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。